molecular formula C8H8N4O3 B12437806 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B12437806
M. Wt: 208.17 g/mol
InChI Key: LPIZTQSNEJWFLP-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS: 1155064-95-1) is a high-value heterocyclic building block specifically designed for advanced research and development applications. This compound features a unique molecular architecture comprising a pyrazole carboxylic acid scaffold linked to a 5-methyl-1,2,4-oxadiazole ring via a methylene bridge, creating a multifunctional chemical entity with significant potential in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is recognized as a privileged structure in pharmaceutical development due to its metabolic stability and ability to participate in hydrogen bonding, making it an excellent bioisostere for ester and amide functionalities . The integrated pyrazole-4-carboxylic acid component provides additional hydrogen bonding capacity and metal coordination sites, enhancing the molecule's versatility in molecular design. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules for various therapeutic areas, including antimicrobial agents, kinase inhibitors, and central nervous system targets. The structural features suggest potential application in developing fungicidal compounds, as similar 1,2,4-oxadiazol-3-yl derivatives have demonstrated efficacy against phytopathogenic fungi . Additionally, the carboxylic acid functionality allows for straightforward derivatization to amides, esters, and other derivatives, or for conjugation to various scaffolds, while the oxadiazole ring offers opportunities for further structural elaboration. With molecular formula C8H8N4O3 and molecular weight 208.17 g/mol, this building block is characterized by high purity and consistent quality. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and adhere to appropriate laboratory safety protocols.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)4-12-3-6(2-9-12)8(13)14/h2-3H,4H2,1H3,(H,13,14)

InChI Key

LPIZTQSNEJWFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Cyclization with Acyl Chlorides

A widely used method involves reacting acetamidoxime with acyl chlorides under basic conditions:
$$
\text{Acetamidoxime + RCOCl} \xrightarrow{\text{Base}} \text{5-Methyl-1,2,4-oxadiazole-3-carboxylic acid derivative}
$$
Conditions :

  • Base : Triethylamine (TEA) or pyridine.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C.

Example :
Acetamidoxime reacts with acetyl chloride to form 3-acetyl-5-methyl-1,2,4-oxadiazole, which is subsequently reduced or functionalized.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) enhances reaction efficiency and yield. A representative protocol involves:

  • Amidoxime formation : Acetonitrile + hydroxylamine hydrochloride under MWI (100°C, 10 min).
  • Cyclization : Reaction with acetic anhydride under MWI (150°C, 5 min).

Advantages :

  • Yield : 85–92% (vs. 60–70% for conventional heating).
  • Time : <15 min total.

Functionalization of the Oxadiazole Methyl Group

The methyl group at the 5-position of the oxadiazole must be converted to a reactive intermediate (e.g., bromide or iodide) for subsequent coupling with the pyrazole.

Bromination of 5-Methyl-1,2,4-Oxadiazole

Reagents :

  • $$ \text{N-Bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$.
  • Radical initiator (e.g., AIBN).

Conditions :

  • Temperature : 80–100°C.
  • Time : 12–24 h.

Outcome :
$$
\text{5-Methyl-1,2,4-oxadiazole} \xrightarrow{\text{NBS}} \text{3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole}
$$
Yield : 70–75%.

Synthesis of 1H-Pyrazole-4-Carboxylic Acid

The pyrazole core is constructed via cyclocondensation of 1,3-diketones with hydrazines, followed by oxidation.

Cyclocondensation and Oxidation

Step 1 :
$$
\text{Dimethyl acetylenedicarboxylate + Hydrazine hydrate} \rightarrow \text{Methyl 1H-pyrazole-4-carboxylate}
$$
Conditions :

  • Solvent : Ethanol.
  • Temperature : Reflux (78°C).
  • Time : 6 h.

Step 2 :
$$
\text{Methyl 1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1H-Pyrazole-4-carboxylic acid}
$$
Yield : 80–85%.

Coupling of Oxadiazole and Pyrazole Moieties

The final step involves linking the bromomethyl-oxadiazole to the pyrazole ring.

Nucleophilic Substitution

Reagents :

  • 1H-Pyrazole-4-carboxylic acid.
  • 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole.
  • Base: $$ \text{K}2\text{CO}3 $$ or $$ \text{NaH} $$.

Conditions :

  • Solvent : Dimethylformamide (DMF).
  • Temperature : 60–80°C.
  • Time : 12–18 h.

Reaction :
$$
\text{1H-Pyrazole-4-carboxylic acid + 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Yield : 65–70%.

Mitsunobu Coupling

Alternative method for improved regioselectivity:

  • Reagents : DIAD, $$ \text{PPh}_3 $$.
  • Solvent : THF.
  • Temperature : 0°C to room temperature.

Yield : 75–80%.

Optimization and Challenges

Purification Difficulties

  • Issue : Byproducts from incomplete cyclization or coupling.
  • Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane).

Protecting Group Strategies

  • Carboxylic acid protection : Methyl ester formation during pyrazole synthesis to prevent side reactions.
  • Deprotection : Hydrolysis with aqueous $$ \text{LiOH} $$ or $$ \text{HCl} $$.

Data Tables

Table 1. Comparison of Oxadiazole Synthesis Methods

Method Reagents/Conditions Yield (%) Time
Classical Cyclization Acetamidoxime + Acetyl Chloride, TEA, DCM 70 6 h
Microwave-Assisted Acetamidoxime + Ac₂O, MWI 90 15 min

Table 2. Coupling Reaction Outcomes

Method Base/Solvent Yield (%)
Nucleophilic Substitution K₂CO₃, DMF 68
Mitsunobu Coupling DIAD, PPh₃, THF 78

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of derivatives of pyrazole compounds. For instance, studies have shown that certain pyrazole derivatives exhibit significant inhibitory effects against various bacterial strains. A specific study highlighted the synthesis of 1H-pyrazole derivatives that showed promising results against Escherichia coli and Staphylococcus aureus, indicating potential for development into antimicrobial agents .

Anticancer Properties

The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation. For example, a study reported that certain pyrazole derivatives could inhibit the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as well. Pyrazole derivatives have been investigated for their effectiveness as pesticides. Research indicates that some pyrazole-based compounds can act as effective fungicides, targeting plant pathogens and improving crop yields .

Synthesis Techniques

The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A notable method includes the acylation of hydrazines followed by cyclization reactions that yield functionalized pyrazoles with high yields and purity .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus
Anticancer PropertiesInduced apoptosis in human cancer cell lines
Pesticidal EfficacyEffective against various plant pathogens

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole core, oxadiazole substituent, or carboxylic acid group. Below is a detailed analysis of key analogs:

Pyrazole-4-Carboxylic Acid Derivatives

  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a-e): Synthesized via hydrolysis of ester precursors under basic conditions (10% NaOH, methanol reflux), this derivative lacks the oxadiazole substituent but shares the pyrazole-4-carboxylic acid backbone.
  • 5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CID 75356059): This compound replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring and introduces a phenyl group on the pyrazole. Computational analysis (SMILES: C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O) suggests reduced metabolic stability compared to 1,2,4-oxadiazole derivatives, as 1,2-oxazoles are more prone to enzymatic degradation .

Oxadiazole-Modified Analogs

  • 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 39): While structurally distinct (pyrrole core instead of pyrazole), this analog shares the 5-methyl-1,2,4-oxadiazole substituent.
  • 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid: Substituting pyrazole with imidazole and methyl with ethyl on the oxadiazole, this analog (MolFormula: C9H10N4O3) has a higher molecular weight (230.20 g/mol) than the target compound (C9H8N4O3, 236.18 g/mol).

Commercial Availability and Purity

  • The target compound’s discontinued status contrasts with active analogs like Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (QV-2481), which is available at 90% purity. This suggests that minor structural changes (e.g., ester vs. carboxylic acid groups) significantly impact synthesis feasibility or market demand .

Research Implications

  • Synthetic Challenges : The target compound’s discontinued status may reflect difficulties in optimizing yield or purity, as seen in Compound 39’s 15% yield despite high purity .
  • Bioisosteric Potential: The 1,2,4-oxadiazole moiety’s metabolic stability could make the compound valuable in drug design, though imidazole or pyrrole analogs may offer better solubility or activity profiles .
  • Structural Optimization : Substituting methyl with ethyl on the oxadiazole (e.g., ) or introducing electron-withdrawing groups (e.g., trifluoromethyl in Compound 39) could fine-tune physicochemical properties for specific applications .

Biological Activity

The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a notable member of the oxadiazole and pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The 1,2,4-oxadiazole and pyrazole frameworks are recognized for their pharmacological significance. Compounds featuring these moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The specific compound in focus has shown promise in drug discovery due to its unique structural characteristics.

2. Synthesis

The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The process can be summarized as follows:

StepReactionConditions
1Formation of oxadiazole ringHeating with suitable reagents
2Introduction of pyrazole moietyCondensation reactions
3CarboxylationReaction with carboxylic acid derivatives

This synthetic pathway allows for the modification of various functional groups to enhance biological activity .

3.1 Anticancer Activity

Research indicates that derivatives of oxadiazoles and pyrazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .

3.2 Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

3.3 Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid have exhibited activity against a range of pathogens, including bacteria and fungi . The presence of the oxadiazole ring appears to enhance this activity.

4. Case Studies

Several studies have highlighted the biological effects of compounds related to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid :

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, a series of oxadiazole derivatives were tested against multiple cancer cell lines. One derivative showed an IC50 value of approximately 92.4 µM across various cancer types .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives in carrageenan-induced edema models. The tested compounds exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs .

5. Conclusion

The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid represents a promising candidate in drug development due to its diverse biological activities. Its synthesis is well-established, and ongoing research continues to unveil its potential therapeutic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole intermediates can be generated by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis to yield the carboxylic acid derivative . Oxadiazole ring formation often involves cyclization of amidoxime precursors using reagents like acetic anhydride or carbodiimides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of pyrazole and oxadiazole substituents. For example, pyrazole C-4 proton signals appear as singlets due to symmetry .
  • X-ray crystallography : Provides definitive proof of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial bioactivity assays include:

  • Enzyme inhibition : Testing against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH, serum content) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl groups on oxadiazole) to isolate pharmacophoric features .
  • Computational docking : Compare binding affinities with homologous targets (e.g., COX-2 vs. COX-1) using software like AutoDock Vina to rationalize selectivity .

Q. What experimental design considerations are critical for optimizing synthetic yield and purity?

  • Methodological Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require rigorous drying to prevent hydrolysis .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate oxadiazole formation .
  • Purification techniques : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity products .

Q. How can stability issues during storage and handling be mitigated?

  • Methodological Answer : Stability challenges (e.g., hygroscopicity, oxidative degradation) require:

  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to limit light/moisture exposure .
  • Compatibility testing : Assess degradation in common solvents (e.g., DMSO stock solutions) via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Analytical monitoring : Track decomposition using LC-MS or 1H^1H-NMR to detect hydrolysis products (e.g., free carboxylic acid from ester precursors) .

Q. What computational approaches validate the compound’s electronic and geometric properties?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction .
  • Frontier molecular orbitals (HOMO/LUMO) : Correlate with redox behavior and charge-transfer interactions .
  • Thermodynamic stability : Compare optimized geometries with X-ray data to assess conformational preferences .

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